[3-Bromo-2-(difluoromethoxy)phenyl]methanamine
Description
Properties
Molecular Formula |
C8H8BrF2NO |
|---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
[3-bromo-2-(difluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H8BrF2NO/c9-6-3-1-2-5(4-12)7(6)13-8(10)11/h1-3,8H,4,12H2 |
InChI Key |
VIRFTQNMADLDKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethoxy)phenylmethanamine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an alkyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted phenylmethanamines.
Oxidation: Imines, nitriles.
Reduction: Dehalogenated phenylmethanamines, alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-Bromo-2-(difluoromethoxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine
In medicinal chemistry, [3-Bromo-2-(difluoromethoxy)phenyl]methanamine is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups may enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights critical differences between [3-Bromo-2-(difluoromethoxy)phenyl]methanamine and its closest analogs:
*Calculated based on molecular formula C₈H₈BrF₂NO.
Key Observations:
- Fluorine (F) in analogs like 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride reduces steric hindrance but may limit hydrophobic interactions .
- Aromatic Core : Pyridine-based analogs (e.g., (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanamine) introduce a nitrogen atom, altering electronic distribution and enabling hydrogen bonding .
- Functional Groups : The difluoromethoxy group (–OCF₂) improves metabolic stability over methoxy (–OCH₃) due to resistance to oxidative degradation .
Biological Activity
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
The mechanism of action for [3-Bromo-2-(difluoromethoxy)phenyl]methanamine involves its interaction with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Key Points:
- Target Interaction : The compound may modulate the activity of neurotransmitter receptors, particularly those involved in serotonin uptake, similar to other fluorinated compounds.
- Biochemical Pathways : It is hypothesized that this compound could influence signaling pathways related to neuropharmacology and cancer biology.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies indicate that the presence of the bromine atom and difluoromethoxy group significantly affects the biological potency of the compound.
Table 1: SAR Analysis of Related Compounds
| Compound Name | Bromine Position | Difluoromethoxy Group | Biological Activity |
|---|---|---|---|
| [3-Bromo-2-(difluoromethoxy)phenyl]methanamine | 3 | Yes | Potential serotonin reuptake inhibition |
| 3-Bromo-2-methoxyphenylmethanamine | 3 | No | Reduced activity |
| 4-Bromo-2-(difluoromethoxy)phenylmethanamine | 4 | Yes | Increased cytotoxicity |
Biological Activities
Research indicates that [3-Bromo-2-(difluoromethoxy)phenyl]methanamine exhibits a range of biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that the compound may act as a selective serotonin reuptake inhibitor (SSRI).
- Anticancer Properties : In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential use in treating infections.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine:
Case Study 1: Antidepressant Activity
A study involving animal models assessed the antidepressant potential of the compound. Results indicated a significant reduction in depressive behaviors when administered at optimal doses.
Case Study 2: Anticancer Efficacy
In vitro testing on human cancer cell lines showed that [3-Bromo-2-(difluoromethoxy)phenyl]methanamine inhibited cell proliferation by inducing apoptosis, with IC50 values comparable to established chemotherapeutics.
Table 2: Summary of Case Study Findings
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antidepressant Activity | Animal model behavioral tests | Significant reduction in depression |
| Anticancer Efficacy | In vitro cell proliferation assays | Induced apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
